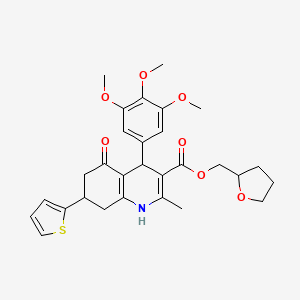![molecular formula C21H23N3O3 B11635495 Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B11635495.png)
Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(ジメチルアミノ)フェニル]アミノ}-6-メトキシキノリン-3-カルボン酸エチルは、科学研究において多様な用途で知られている合成有機化合物です。この化合物は、複素環式芳香族有機化合物であるキノリンコアを特徴とし、その化学反応性と生物活性を高める様々な官能基で置換されています。
準備方法
合成経路と反応条件
4-{[4-(ジメチルアミノ)フェニル]アミノ}-6-メトキシキノリン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、キノリンコアの調製から始まり、ジメチルアミノ基とメトキシ基の導入が続きます。最後の段階では、エステル化によりエチルカルボン酸塩が生成されます。
キノリンコアの形成: キノリンコアは、ニトロベンゼンなどの酸化剤の存在下、硫酸中でアニリンとグリセリンを縮合させるスクラウプ合成によって合成することができます。
置換反応: ジメチルアミノ基の導入は、ジメチルアミンを用いた求核置換反応によって達成することができます。メトキシ基は、通常、ヨウ化メチルを用いたメチル化によって導入されます。
エステル化: 最後の段階では、硫酸などの触媒の存在下、エタノールとカルボン酸基をエステル化してエチルエステルを生成します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、大規模生産向けに最適化されています。これには、高収率と高純度を確保するために、連続フロー反応器、自動合成、精製システムの使用が含まれます。
化学反応の分析
反応の種類
4-{[4-(ジメチルアミノ)フェニル]アミノ}-6-メトキシキノリン-3-カルボン酸エチルは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化させることができ、キノリンN-オキシドを生成します。
還元: 水素化リチウムアルミニウムなどの還元剤を用いた還元反応は、ニトロ基をアミンに変換することができます。
置換: この化合物は、芳香環の存在により、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 濃硝酸と硫酸を用いたニトロ化。
主な生成物
酸化: キノリンN-オキシド。
還元: アミノ誘導体。
置換: ニトロ、スルホニル、またはハロゲン化されたキノリン誘導体。
科学研究への応用
4-{[4-(ジメチルアミノ)フェニル]アミノ}-6-メトキシキノリン-3-カルボン酸エチルは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成における構成要素として、および配位化学におけるリガンドとして使用されます。
生物学: 蛍光特性を示す可能性のあるキノリンコアのため、蛍光プローブとしての可能性が調査されています。
医学: 抗菌、抗癌、抗炎症などの薬理作用の可能性が探求されています。
工業: 安定した芳香族構造と鮮やかな色のため、染料や顔料の開発に利用されています。
科学的研究の応用
Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure and vibrant color.
作用機序
4-{[4-(ジメチルアミノ)フェニル]アミノ}-6-メトキシキノリン-3-カルボン酸エチルの作用機序は、その用途によって異なります。
生物活性: この化合物は、水素結合、疎水性相互作用、π-πスタッキングを通じて、酵素や受容体などの様々な分子標的に結合することができます。これらの相互作用は、標的タンパク質の活性を調節し、生物学的効果をもたらす可能性があります。
蛍光特性: キノリンコアは、光を吸収して異なる波長で再放出することができ、生物学的イメージングにおける蛍光プローブとして有用です。
類似の化合物との比較
4-{[4-(ジメチルアミノ)フェニル]アミノ}-6-メトキシキノリン-3-カルボン酸エチルは、他のキノリン誘導体と比較することができます。
4-{[4-(ジエチルアミノ)フェニル]アミノ}-6-メチルキノリン-3-カルボン酸エチル: 類似の構造ですが、ジエチルアミノとメチル置換により、化学反応性と生物活性が変化する可能性があります。
4-[(2-ヒドロキシエチル)アミノ]-6-メトキシキノリン-3-カルボン酸エチル: ヒドロキシエチル基を含んでおり、溶解性と生物学的標的との潜在的な相互作用を高める可能性があります。
キノリン-3-カルボン酸誘導体: 置換が異なり、その特性と用途に大きな影響を与える可能性のある広範な化合物群です。
結論
4-{[4-(ジメチルアミノ)フェニル]アミノ}-6-メトキシキノリン-3-カルボン酸エチルは、化学、生物学、医学、および工業において重要な用途を持つ汎用性の高い化合物です。そのユニークな構造により、様々な化学反応を起こし、異なる分子標的に結合することができ、科学研究において貴重なツールとなっています。
類似化合物との比較
Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives:
Ethyl 4-{[4-(diethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate: Similar structure but with diethylamino and methyl substitutions, which may alter its chemical reactivity and biological activity.
Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate: Contains a hydroxyethyl group, which can enhance its solubility and potential interactions with biological targets.
Quinoline-3-carboxylate derivatives: A broad class of compounds with varying substitutions that can significantly impact their properties and applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and interact with different molecular targets, making it a valuable tool in scientific research.
特性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
ethyl 4-[4-(dimethylamino)anilino]-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C21H23N3O3/c1-5-27-21(25)18-13-22-19-11-10-16(26-4)12-17(19)20(18)23-14-6-8-15(9-7-14)24(2)3/h6-13H,5H2,1-4H3,(H,22,23) |
InChIキー |
OYBBOSPSQLJTNI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)N(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635413.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B11635417.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11635422.png)

![ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635433.png)
![N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11635443.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635446.png)
![(2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid](/img/structure/B11635448.png)
![3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635455.png)
![Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11635475.png)

![2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11635489.png)
![Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate](/img/structure/B11635494.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)
